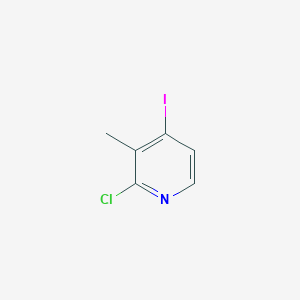

2-Chloro-4-iodo-3-methylpyridine

Description

Historical Context and Evolution in Pyridine (B92270) Chemistry

While the precise first synthesis of 2-Chloro-4-iodo-3-methylpyridine is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader development of methods for the selective functionalization of pyridine rings. The pyridine scaffold is a fundamental structural motif in numerous natural products, pharmaceuticals, and agrochemicals. nih.govlifechemicals.com Consequently, the development of synthetic methodologies to introduce multiple substituents onto the pyridine ring with high regioselectivity has been a long-standing goal in organic chemistry.

The synthesis of polysubstituted pyridines like this compound often involves a multi-step process. pipzine-chem.com A common strategy begins with a pre-functionalized pyridine, such as 3-methylpyridine (B133936) (3-picoline). This starting material can undergo chlorination to introduce a chlorine atom at the 2-position, yielding 2-chloro-3-methylpyridine (B94477). pipzine-chem.com Subsequent iodination, often using an iodinating agent in the presence of an oxidant, can then introduce an iodine atom at the 4-position to afford the final product. pipzine-chem.com The Chemical Abstracts Service (CAS) has assigned the number 153034-88-9 to this compound, formally identifying it within the vast landscape of chemical substances. biosynth.comsigmaaldrich.com

Significance of Halogenated Pyridines in Synthetic Methodologies

Halogenated pyridines are of paramount importance in synthetic organic chemistry, serving as versatile intermediates for the construction of more complex molecular architectures. nih.govnih.gov The carbon-halogen bond provides a reactive handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control over the position of the new substituent.

The presence of two different halogen atoms in this compound—chlorine and iodine—imparts differential reactivity, which is a key advantage in sequential synthetic strategies. The carbon-iodine bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions (like Suzuki, Stille, and Sonogashira couplings) compared to the more robust carbon-chlorine bond. sigmaaldrich.com This allows for selective functionalization at the 4-position while leaving the 2-chloro substituent intact for subsequent transformations. The chlorine atom can then participate in nucleophilic substitution reactions, often requiring more forcing conditions. pipzine-chem.com This orthogonal reactivity makes this compound a highly valuable and flexible building block.

Overview of Research Trajectories for this compound

The unique structural features of this compound have positioned it as a key intermediate in several areas of chemical research. Its applications are primarily centered on its use as a scaffold to build molecules with specific biological activities or material properties.

Medicinal Chemistry: A significant research trajectory for this compound is in the development of novel pharmaceuticals. It has been utilized as a key intermediate in the synthesis of immunomodulators, which are compounds designed to regulate the immune system's response. Furthermore, its application extends to the creation of potential anti-inflammatory and anti-cancer agents, where the pyridine core is a common feature in bioactive molecules. novasynorganics.com

Agrochemicals: In the field of agricultural science, this compound serves as a precursor for the synthesis of new pesticides and herbicides. novasynorganics.com The tailored substitution pattern on the pyridine ring allows for the development of agrochemicals with specific activities against pests or weeds, contributing to crop protection and improved agricultural yields. pipzine-chem.com

Organic Synthesis and Materials Science: Beyond its life science applications, this compound is a valuable tool for organic chemists in constructing complex heterocyclic systems. It has been employed in the synthesis of heteroaryl amino acids. biosynth.com Additionally, there is potential for its use in materials science, for example, in the preparation of specialized optoelectronic materials where the electronic properties of the substituted pyridine ring can be harnessed. pipzine-chem.com

Properties

IUPAC Name |

2-chloro-4-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCRABJNJRAJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435387 | |

| Record name | 2-Chloro-4-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153034-88-9 | |

| Record name | 2-Chloro-4-iodo-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153034-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-iodo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Chloro 4 Iodo 3 Methylpyridine

Classical and Modern Synthetic Approaches

The synthesis of polysubstituted pyridines like 2-chloro-4-iodo-3-methylpyridine requires careful strategic planning. Both classical and modern methods are employed to introduce the chloro, iodo, and methyl groups onto the pyridine (B92270) core with the correct regiochemistry.

Halogenation Reactions of Pyridine Precursors

Direct halogenation of pyridine and its derivatives is a fundamental approach for introducing halogen atoms onto the ring. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack compared to benzene.

Achieving regioselectivity in the halogenation of substituted pyridines is a significant challenge. The position of the incoming halogen is influenced by the electronic effects of the existing substituents and the reaction conditions.

One approach to control regioselectivity is through the activation of the pyridine ring. For instance, the formation of pyridine N-oxides increases the electron density of the ring, facilitating electrophilic substitution. A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been described, providing a practical route to 2-halo-substituted pyridines. acs.org This method demonstrates that the regioselectivity is often governed by electronic effects, with the halogen being introduced at the more electron-deficient position. acs.org

Another strategy involves the temporary transformation of the pyridine ring. A ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates allows for highly regioselective 3-halogenation of a diverse range of pyridines under mild conditions. chemrxiv.orgnsf.gov This method circumvents the challenges of direct electrophilic substitution on the electron-deficient pyridine ring. chemrxiv.orgnsf.gov

The choice of halogenating agent and solvent also plays a crucial role. Studies on the bromination of activated pyridines with N-bromosuccinimide (NBS) have shown that the reactivity and regioselectivity are dependent on the nature and position of the substituent on the pyridine ring. thieme-connect.com For example, the reactivity decreases in the order of amino > hydroxy > methoxy (B1213986) substituents. thieme-connect.com

A general synthetic route to this compound can commence with a suitable pyridine derivative. pipzine-chem.com For instance, starting with 3-methylpyridine (B133936), a chlorination step can be performed, followed by iodination using an iodizing reagent like potassium iodide in the presence of an oxidant. pipzine-chem.com

| Starting Material | Reagents | Product | Key Feature |

| Unsymmetrical Pyridine N-Oxide | POCl₃, 2,6-lutidine | 2-Halo-substituted Pyridines | High regioselectivity at the 2-position. acs.org |

| Substituted Pyridines | Zincke Ring-Opening Reagents, N-halosuccinimides | 3-Halopyridines | Highly regioselective 3-halogenation. chemrxiv.orgnsf.gov |

| Activated Pyridines (amino, hydroxy, methoxy) | N-Bromosuccinimide (NBS) | Monobrominated Pyridines | Regioselectivity depends on substituent position. thieme-connect.com |

| 3-Methylpyridine | 1. Chlorinating Agent 2. KI, Oxidant | This compound | Stepwise introduction of halogens. pipzine-chem.com |

The direct electrophilic aromatic substitution (EAS) on pyridine is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.comwikipedia.orgaklectures.com This deactivation is further exacerbated in acidic media, commonly used for halogenation, as the pyridine nitrogen gets protonated, creating a pyridinium (B92312) ion which is even more electron-deficient. wikipedia.org

Consequently, EAS reactions on pyridine, such as halogenation, typically require harsh conditions like high temperatures and the use of strong Lewis acids, and often result in low yields and mixtures of regioisomers. chemrxiv.orgnsf.gov The substitution, when it does occur, is generally directed to the 3-position. chemrxiv.orgaklectures.com The reactivity of pyridine towards EAS is often compared to that of nitrobenzene. youtube.com

The introduction of electron-donating groups can increase the reactivity of the pyridine ring towards electrophilic substitution. youtube.com However, for a trisubstituted pyridine like this compound, direct halogenation of a simple precursor is often not a viable or efficient strategy due to these inherent limitations.

To overcome the challenges of direct electrophilic halogenation, directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of pyridines. acs.orgznaturforsch.com This strategy involves the use of a directing group (DMG) on the pyridine ring, which coordinates to a strong base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. baranlab.org The resulting metalated intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity. znaturforsch.com

Various functional groups can act as DMGs, including amides, carbamates, and halogens themselves. acs.orgnih.gov The choice of base and reaction conditions is critical to avoid side reactions, such as the addition of the organolithium reagent to the pyridine ring. znaturforsch.combaranlab.org The use of lithium amides like lithium diisopropylamide (LDA) can be advantageous in some cases. znaturforsch.com

This methodology allows for the precise introduction of halogens at positions that are not easily accessible through classical electrophilic substitution reactions. For instance, the metalation of a 3-substituted pyridine can be directed to either the 2- or 4-position depending on the nature of the directing group and the reaction conditions.

Multi-step Synthesis from Substituted Pyridines

Given the difficulties in controlling the regiochemistry of direct halogenation, multi-step synthetic sequences are often necessary for the preparation of complex pyridines like this compound. chemrxiv.orgnih.gov These routes typically involve the sequential introduction of the required functional groups through a series of well-established chemical transformations.

A common strategy in the synthesis of substituted pyridines involves the introduction of a nitro group, which can then be reduced to an amino group. This amino group can be further transformed, for example, via a Sandmeyer reaction, to introduce a halogen.

A patented method for the preparation of a related compound, 2-chloro-4-iodo-5-methylpyridine, starts from 2-chloro-5-methylpyridine (B98176). google.com This process involves a 4-nitration reaction, followed by reduction of the nitro group to an amino group. The resulting 4-amino-2-chloro-5-methylpyridine is then subjected to a diazotization reaction followed by iodination to yield the final product. google.com This multi-step approach allows for the precise and controlled introduction of the iodo group at the 4-position.

The nitration of pyridine derivatives itself can be challenging and often requires forcing conditions. rsc.org The position of nitration is influenced by the existing substituents on the ring. The subsequent reduction of the nitro group is typically achieved using standard reducing agents like iron in acetic acid or catalytic hydrogenation. google.com

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Oxidation | Hydrogen Peroxide, Acetic Acid | 2-Chloro-5-methylpyridine N-oxide |

| 2 | Nitration | Nitric Acid, Sulfuric Acid | 2-Chloro-4-nitro-5-methylpyridine N-oxide |

| 3 | Reduction | Iron, Acetic Acid | 4-Amino-2-chloro-5-methylpyridine |

| 4 | Diazotization & Iodination | Sodium Nitrite, Sulfuric Acid, Potassium Iodide | 2-Chloro-4-iodo-5-methylpyridine |

This table outlines a multi-step synthesis for a related compound, illustrating the strategic use of nitration and reduction. google.com A similar pathway could be envisioned for the synthesis of this compound, starting from an appropriately substituted pyridine precursor.

Diazotization and Iodination Processes

A prominent synthetic route to this compound involves the diazotization of a corresponding aminopyridine precursor, followed by an iodination reaction. This classic transformation, often a variant of the Sandmeyer reaction, provides a reliable method for introducing an iodine atom at a specific position on the pyridine ring. organic-chemistry.orgnih.gov

The process typically starts from 2-chloro-3-methylpyridin-4-amine. This amine is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like sulfuric acid, to form an in-situ diazonium salt. google.comorganic-chemistry.org This intermediate is generally unstable and is immediately subjected to iodination. organic-chemistry.org The introduction of the iodo group is accomplished by treating the diazonium salt with an iodide source, commonly potassium iodide or sodium iodide. google.comorganic-chemistry.org

The reaction conditions for the diazotization step are critical, with temperatures typically maintained between -5 and 5 °C to ensure the stability of the diazonium salt. google.com The subsequent iodination can then proceed, yielding the target compound, this compound. This multi-step sequence, which starts from 2-chloro-3-methylpyridine (B94477), involves nitration, reduction to the amine, and finally diazotization and iodination, and is considered suitable for large-scale industrial production due to its straightforward nature. google.com

Table 1: Key Reagents and Conditions for Diazotization-Iodination

| Step | Reagents | Typical Conditions |

| Diazotization | 2-chloro-3-methylpyridin-4-amine, Sodium Nitrite, Sulfuric Acid | -5 to 5 °C, 3-5 hours |

| Iodination | Diazonium salt intermediate, Sodium Iodide or Potassium Iodide | Reaction proceeds after diazotization |

Alternative Synthetic Pathways and Reaction Conditions

Beyond the traditional diazotization route, alternative strategies for the synthesis of halopyridines, including this compound, have been explored to enhance selectivity and functional group tolerance. One notable approach involves the use of designed phosphine (B1218219) reagents to facilitate selective halogenation. acs.orgnih.govfigshare.comresearchgate.net This method installs a phosphonium (B103445) salt at the 4-position of the pyridine ring, which is subsequently displaced by a halide nucleophile. acs.orgnih.govfigshare.com

Another pathway begins with 2-chloro-3-methylpyridine, which is first converted to its N-oxide. This is followed by a 4-selective nitration. The resulting nitro-substituted pyridine N-oxide can then be treated with a halogenating agent to introduce the halogen at the desired position, followed by reduction of the N-oxide. nih.gov

Furthermore, a direct iodination method has been described for related compounds, such as the synthesis of 2-chloro-3-iodo-4-pyridinamine from 2-chloro-4-aminopyridine using iodine monochloride in acetic acid. chemicalbook.com While not directly for this compound, this highlights the exploration of direct electrophilic iodination under specific conditions.

A patented method details a multi-step synthesis starting from 2-chloro-5-methylpyridine, involving 4-nitration, reduction to the 4-amino group, followed by diazotization and iodination to yield 2-chloro-4-iodo-5-methylpyridine, a constitutional isomer of the target compound. google.com This underscores the versatility of the nitration-reduction-diazotization sequence for preparing iodo-substituted chloropyridines.

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in modern synthetic chemistry, offering pathways to enhanced efficiency and selectivity. In the context of this compound synthesis, various catalytic strategies have been investigated.

Role of Copper(I) Iodide in Iodination

While many Sandmeyer-type iodination reactions proceed without a catalyst, copper salts, particularly copper(I) halides, are well-known catalysts for Sandmeyer reactions involving the introduction of chlorine or bromine. organic-chemistry.orgnih.gov In some iodination reactions, copper catalysis can also play a role. For instance, copper(II)-mediated iodination has been reported for other aromatic systems, where the metal facilitates the iodination process. nih.gov The iodination of diazonium salts is often achieved with potassium iodide without the need for a copper catalyst. organic-chemistry.org However, the broader field of Sandmeyer reactions has seen extensive development in copper-catalyzed transformations, suggesting its potential applicability or adaptation for specific pyridine systems to improve yields or reaction conditions. nih.gov

Utilisation of Designed Phosphine Reagents for Selective Halogenation

A significant advancement in the selective halogenation of pyridines involves the use of specially designed phosphine reagents. acs.orgnih.govfigshare.com This strategy allows for the functionalization of pyridine C-H precursors at the 4-position with high regioselectivity. acs.orgnih.govfigshare.comchemrxiv.org The methodology is applicable to a wide array of unactivated pyridines and has proven effective even in the late-stage halogenation of complex molecules. acs.orgnih.govfigshare.com

The core of this strategy lies in the formation of a phosphonium salt at the 4-position of the pyridine ring. acs.orgnih.govfigshare.com This is achieved by reacting the pyridine with a designed phosphine reagent, often in the presence of an activator like triflic anhydride (B1165640) (Tf₂O). chemrxiv.orgacs.org The resulting pyridylphosphonium salt is a highly electrophilic intermediate. chemrxiv.org This activation renders the 4-position susceptible to nucleophilic attack. Subsequent treatment with a halide nucleophile, such as a lithium halide, leads to the displacement of the phosphine group and the formation of the C-halogen bond. acs.orgnih.gov The design of the phosphine reagent is critical; incorporating electron-deficient pyridine ligands on the phosphine enhances the reactivity of the phosphonium salt towards the halide nucleophile. acs.org

Computational studies, primarily using density functional theory (DFT), have provided significant insights into the mechanism of this phosphine-mediated halogenation. acs.orgnih.govfigshare.com These studies indicate that the carbon-halogen bond formation proceeds through a stepwise SNAr (Nucleophilic Aromatic Substitution) pathway. acs.orgfigshare.comnih.gov This mechanism involves the direct attack of the halide nucleophile at the carbon atom of the pyridine ring, leading to the formation of a Meisenheimer-like intermediate. acs.org The phosphine group then acts as a leaving group, and its elimination is identified as the rate-determining step of the reaction. acs.orgfigshare.com The computational models also highlight the importance of N-activation of the pyridyl group for the reaction to proceed efficiently. acs.org These theoretical findings have been crucial in understanding and optimizing this novel halogenation method.

Impact of Steric Interactions on Reactivity of Substituted Pyridines

The reactivity of the pyridine ring in this compound is significantly influenced by the steric and electronic effects of its substituents. The methyl group at the 3-position and the chlorine atom at the 2-position create steric hindrance that can direct the regioselectivity of further reactions. pipzine-chem.com

In electrophilic aromatic substitution reactions, the electron-donating nature of the methyl group can activate the pyridine ring, but its steric bulk, combined with that of the adjacent chloro group, can hinder the approach of reagents to certain positions. pipzine-chem.com Computational studies on similar substituted pyridines have shown that steric interactions are particularly significant during bond cleavage steps in substitution reactions. researchgate.netnih.gov For instance, in the halogenation of substituted pyridines, the difference in reactivity between isomers is often attributed to the steric strain in the transition state. nih.gov

The interplay between the substituents governs the ultimate reactivity profile. The chloro group is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack. However, its position at C-2, combined with the methyl group at C-3, sterically shields the adjacent positions, making the C-4 and C-6 positions more accessible to incoming reagents, assuming electronic factors are favorable. The synthesis of this compound itself, starting from 2-chloro-3-methylpyridine, highlights the directing effect of the existing substituents, leading to iodination at the C-4 position. pipzine-chem.com

A summary of substituent effects on pyridine reactivity is presented below:

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| -CH₃ | 3 | Electron-donating | Moderate | Activates the ring, but can sterically hinder adjacent positions. |

| -Cl | 2 | Electron-withdrawing | Moderate | Deactivates the ring, sterically shields adjacent positions. |

| -I | 4 | Electron-withdrawing | Large | Deactivates the ring, can be a good leaving group in nucleophilic substitutions. pipzine-chem.com |

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for pyridine derivatives. researchgate.netnih.gov This includes the adoption of sustainable halogenation methods and careful solvent selection to minimize environmental impact.

Traditional halogenation of pyridines often requires harsh conditions and toxic reagents. nih.govchemrxiv.org Green chemistry seeks to replace these with more environmentally benign alternatives. rsc.org

Recent advancements in this area include:

Catalytic C-H Halogenation: This approach avoids the need for pre-functionalized starting materials. While challenging for electron-deficient rings like pyridine, methods are being developed that use transition metal catalysts to achieve direct and selective halogenation. researchgate.netrsc.org

Use of Safer Halogenating Agents: Instead of elemental halogens, which can be hazardous, alternative reagents are being explored. rsc.org For instance, the use of N-halosuccinimides (NCS, NBS, NIS) in conjunction with a catalyst or under specific reaction conditions can provide a milder and more selective route to halogenated pyridines. chemrxiv.org

Oxidative Halogenation: Utilizing clean oxidants like hydrogen peroxide with a halide salt (e.g., KI for iodination) represents a greener pathway, with water being the primary byproduct. pipzine-chem.comrsc.org This method has been successfully applied in the synthesis of iodo-pyridines. pipzine-chem.com

Solvent-Free and Microwave-Assisted Reactions: Conducting reactions without a solvent or using microwave irradiation can significantly reduce reaction times, energy consumption, and waste generation. researchgate.netnih.govwikipedia.org

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic and flammable. biosynce.com Green chemistry promotes the use of safer alternatives.

Key strategies for solvent selection and waste minimization include:

Use of Greener Solvents: Water, supercritical fluids, and ionic liquids are being investigated as replacements for conventional organic solvents in pyridine synthesis. wikipedia.orgbiosynce.com For example, the Hantzsch pyridine synthesis has been successfully demonstrated in water. wikipedia.org

Solvent-Free Synthesis: Whenever possible, performing reactions neat (without a solvent) is an ideal green solution, as it eliminates solvent waste entirely. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Multi-component reactions, like the Hantzsch synthesis, are often highly atom-economical. wikipedia.org

Waste Reduction at the Source: This involves optimizing reaction conditions to minimize the formation of byproducts. For instance, in the synthesis of 2-chloro-4-methylpyridine (B103993) from 3-methylpyridine 1-oxide, using a mixture of phosphorus oxychloride and an organic nitrogen base can lead to a higher yield and fewer isomeric byproducts. alkalimetals.com

Process Optimization and Scalability

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous optimization to ensure efficiency, purity, and cost-effectiveness.

Maximizing the yield of this compound while maintaining high purity is paramount for its use as a chemical intermediate. biosynth.com

Several factors are crucial for optimization:

Control of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, pH, and the ratio of reactants is essential to drive the reaction towards the desired product and suppress side reactions. pipzine-chem.com

Catalyst Selection: In catalytic processes, the choice of catalyst and its loading can dramatically affect both the rate and selectivity of the reaction.

Purification Techniques: The final purity of the product depends on the effectiveness of the purification method. For 2-chloro-3-iodopyridin-4-amine, a related compound, preparative HPLC was used to isolate the desired isomer from a mixture, achieving a high purity. chemicalbook.com For industrial applications, crystallization is often a preferred method for purification due to its scalability and cost-effectiveness.

The following table outlines common optimization parameters and their effects:

| Parameter | Effect on Yield | Effect on Purity |

| Temperature | Can increase reaction rate, but may also lead to side products if too high. | Can be optimized to favor the formation of the desired isomer. |

| Reactant Ratio | Stoichiometric control is crucial to avoid excess starting material in the final product. | Can influence the formation of over-iodinated or other byproducts. |

| Catalyst | Can significantly increase yield by lowering the activation energy. | A selective catalyst will minimize the formation of isomers and impurities. |

| Solvent | Can affect solubility of reactants and intermediates, influencing reaction rate and product isolation. | Proper solvent choice can facilitate crystallization of the pure product. |

Scaling up the synthesis of this compound for industrial production introduces a new set of challenges and considerations. biosynth.com

Key aspects include:

Cost of Raw Materials: The economic viability of the process is heavily dependent on the price and availability of starting materials and reagents. pipzine-chem.com

Process Safety: Handling potentially hazardous reagents and managing exothermic reactions requires robust safety protocols and engineering controls.

Equipment: The reaction vessels and processing equipment must be suitable for the scale of production and resistant to the chemicals used.

Waste Management: The disposal of waste streams must comply with environmental regulations and be economically feasible. Developing processes that minimize waste is a key goal. rsc.org

Regulatory Compliance: The entire manufacturing process must adhere to relevant chemical control laws and regulations.

A patent for a related compound, 2-chloro-4-iodo-5-methylpyridine, highlights an industrial approach involving nitration, reduction, diazotization, and iodination steps, chosen for its simplicity and suitability for mass production. google.com Another patent emphasizes the importance of controlling the halogenation rate to obtain a high-purity product. google.com The use of standard industrial techniques like distillation for purification is also a key consideration for achieving the desired product quality on a large scale. alkalimetals.com

Reactivity and Mechanistic Investigations of 2 Chloro 4 Iodo 3 Methylpyridine

Reaction Chemistry of Halogenated Pyridines

The chemical behavior of 2-chloro-4-iodo-3-methylpyridine is dominated by the differing characteristics of its two halogen substituents and the electronic influence of the methyl group on the pyridine (B92270) ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for halogenated pyridines. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent loss of a leaving group restores the aromaticity of the ring. libretexts.orglibretexts.org The pyridine nitrogen atom acts as a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the α (2,6) and γ (4) positions. libretexts.org

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.com The reactivity of the halogen leaving group is therefore related to its ability to stabilize the forming negative charge through its electronegativity and inductive effect, rather than its ability to leave. This leads to a reactivity order, often called the "element effect," of F > Cl > Br > I. masterorganicchemistry.comnih.gov Consequently, for this compound, the carbon bearing the chlorine atom is generally more susceptible to nucleophilic attack than the carbon bearing the iodine atom in a conventional SNAr pathway. The chlorine atom's higher electronegativity makes the C2 position more electrophilic and better able to accommodate the initial nucleophilic addition. pipzine-chem.com

The methyl group at the 3-position exerts a notable influence on the molecule's reactivity. As an electron-donating group, the methyl group increases the electron density on the pyridine ring through an inductive effect. pipzine-chem.com This effect generally deactivates the ring towards nucleophilic aromatic substitution, as it counteracts the electron-withdrawing properties of the ring nitrogen and the halogens that are necessary to make the ring sufficiently electrophilic for the reaction to proceed. libretexts.orgpipzine-chem.com Furthermore, the placement of the methyl group adjacent to the chlorine atom at the C2 position may introduce steric hindrance, potentially impeding the approach of bulky nucleophiles to that site. pipzine-chem.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is an excellent substrate for these transformations due to the differential reactivity of its halogen atoms. wikipedia.orgwikipedia.orgorganic-chemistry.org In contrast to SNAr reactions, the key step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The rate of this step is highly dependent on the bond dissociation energy of the C-X bond, leading to a reactivity trend of I > Br > Cl. wikipedia.orglibretexts.org

This opposing reactivity profile allows for exceptional chemoselectivity. The C4-I bond in this compound is significantly more reactive in Suzuki, Heck, and Sonogashira couplings than the C2-Cl bond. libretexts.orglookchem.com This enables the selective introduction of a wide variety of substituents at the 4-position while leaving the chlorine atom at the 2-position untouched for potential subsequent transformations. For instance, studies on analogous dihalopyridines and quinolines, such as 2-bromo-4-iodo-quinoline, confirm that cross-coupling occurs exclusively at the site of the more reactive iodine atom. libretexts.orglookchem.com

| Reaction | Description | Reactive Site on this compound | Typical Reagents |

|---|---|---|---|

| Suzuki Coupling | Pd-catalyzed reaction of an organoboron compound with a halide. organic-chemistry.orglibretexts.org | C4-I (Highly Selective) | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck Reaction | Pd-catalyzed reaction of a halide with an alkene. wikipedia.orgorganic-chemistry.org | C4-I (Highly Selective) | Alkene (e.g., styrene, acrylate), Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira Coupling | Pd/Cu-catalyzed reaction of a halide with a terminal alkyne. wikipedia.orglibretexts.org | C4-I (Highly Selective) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base |

Functional Group Interconversions and Derivatization

The predictable and orthogonal reactivity of the chloro and iodo substituents makes this compound a valuable building block for the synthesis of complex, polysubstituted pyridines. A common synthetic strategy involves first performing a palladium-catalyzed cross-coupling reaction at the highly reactive C4-I bond. nih.gov This step introduces a new carbon-carbon bond, yielding a 4-substituted-2-chloro-3-methylpyridine derivative. The chlorine atom at the C2 position, which remained unreacted, is then available for a second, different transformation. This subsequent reaction could be another cross-coupling reaction under more forcing conditions or, more commonly, a nucleophilic aromatic substitution to introduce nitrogen, oxygen, or sulfur nucleophiles. nih.gov This stepwise functionalization provides a reliable pathway to highly decorated pyridine scaffolds, which are common cores in pharmaceuticals and materials science. pipzine-chem.com

Computational Chemistry and Theoretical Studies

While specific computational studies focusing exclusively on this compound are not widely published, theoretical chemistry provides powerful tools to understand and predict the reactivity of such molecules. Computational models can be used to calculate the electron distribution on the pyridine ring, confirming the electrophilic nature of the carbons attached to the halogens.

Furthermore, these studies can model the transition states and intermediates for both SNAr and cross-coupling reactions. rsc.org For example, calculations of bond dissociation energies would quantitatively confirm that the C-I bond is weaker than the C-Cl bond, explaining the observed selectivity in palladium-catalyzed reactions. Similarly, modeling the Meisenheimer complex formed during nucleophilic attack could elucidate the influence of the methyl group on the stability of the intermediate and rationalize the relative reactivity of the C2 and C4 positions in SNAr reactions. rsc.org

Density Functional Theory (DFT) for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It can provide valuable insights into reaction pathways, transition states, and the energies associated with them. However, a specific DFT analysis for the reaction mechanisms of this compound has not been found in the public domain. General principles suggest that DFT could be employed to study various reactions this compound might undergo, such as nucleophilic aromatic substitution or cross-coupling reactions.

Without specific experimental or computational studies on the kinetics of reactions involving this compound, the rate-determining steps of its potential transformations can only be hypothesized. For a typical nucleophilic aromatic substitution, the rate-determining step would likely be the initial attack of the nucleophile on the electron-deficient pyridine ring to form a Meisenheimer complex, or the subsequent departure of the leaving group (either chloride or iodide). The relative reactivity of the C-Cl versus C-I bond would be a key factor, with the weaker C-I bond generally being more labile.

The conformational preferences of this compound are relatively rigid due to the aromatic nature of the pyridine ring. The primary conformational flexibility would involve the orientation of the methyl group's hydrogen atoms. High-level computational methods like CCSD(T) have been used to determine the intrinsic conformational preferences of substituted heterocycles, though no such study was found for this specific molecule. nih.govmst.edu For this compound, the planarity of the pyridine ring would be the dominant structural feature.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, including methods beyond DFT, are instrumental in predicting the reactivity of molecules. Such calculations can determine various properties that correlate with reactivity, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. For this compound, these calculations would likely show that the positions ortho and para to the nitrogen atom are the most electrophilic and thus most susceptible to nucleophilic attack. The relative reactivity of the chloro and iodo substituents would also be a key output of such calculations.

Modeling of Electronic Cloud Distribution and Steric Effects

The electronic cloud distribution in this compound is significantly influenced by its substituents. The electronegative chlorine and iodine atoms withdraw electron density from the pyridine ring, while the methyl group donates electron density. pipzine-chem.com This creates a polarized molecule with specific sites prone to reaction.

Steric effects also play a crucial role in the reactivity of this compound. pipzine-chem.com The presence of the methyl group adjacent to the chlorine atom (at position 3) and the iodine atom (at position 4) introduces steric hindrance. pipzine-chem.com This hindrance can influence the regioselectivity of reactions, potentially directing incoming reagents to less crowded positions on the ring. For instance, a bulky nucleophile might preferentially attack the less sterically hindered carbon atom.

Data Tables

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within a molecular structure.

¹H NMR Spectral Analysis and Signal Assignment

The proton NMR (¹H NMR) spectrum of 2-Chloro-4-iodo-3-methylpyridine provides crucial information regarding the number, environment, and connectivity of hydrogen atoms. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the pyridine (B92270) ring.

The pyridine ring contains two vicinal aromatic protons, which are expected to appear as distinct signals. The proton at the C-5 position is anticipated to be a doublet, with its chemical shift influenced by the adjacent chloro and iodo substituents. The proton at the C-6 position, adjacent to the nitrogen atom, would also likely appear as a doublet. The coupling constant (J-value) between these two protons would confirm their ortho relationship.

The methyl group at the C-3 position will present as a singlet in the upfield region of the spectrum, integrating for three protons. The exact chemical shift of this singlet is influenced by the electronic effects of the adjacent chloro and iodo groups.

A summary of the expected ¹H NMR spectral data is presented in Table 1.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | Aromatic region | Doublet (d) | 1H |

| H-6 | Aromatic region | Doublet (d) | 1H |

| -CH₃ (at C-3) | Aliphatic region | Singlet (s) | 3H |

Heteronuclear NMR (e.g., ¹³C NMR) for Structural Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the substituents (Cl, I) and the nitrogen atom. The carbon atom bonded to the highly electronegative chlorine atom (C-2) would appear at a downfield chemical shift. Conversely, the carbon atom bonded to the less electronegative iodine atom (C-4) will also be downfield, but its position relative to C-2 can be complex due to heavy atom effects. The carbon atom of the methyl group will appear at a characteristic upfield chemical shift.

The expected assignments for the ¹³C NMR signals are detailed in Table 2.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | Downfield (Aromatic) |

| C-3 | Aromatic |

| C-4 | Downfield (Aromatic) |

| C-5 | Aromatic |

| C-6 | Aromatic |

| -CH₃ | Upfield (Aliphatic) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Assignment and Functional Group Identification

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-C and C-N stretching vibrations within the pyridine ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

The presence of the methyl group will be confirmed by C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations near 1375 and 1450 cm⁻¹. The C-Cl and C-I stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The exact positions of these bands can provide further structural confirmation.

Fourier-Transform Infrared (FT-IR) Analysis

Modern IR analysis is predominantly carried out using Fourier-Transform Infrared (FT-IR) spectrometers, which offer higher sensitivity and resolution compared to older dispersive instruments. An FT-IR analysis of this compound would provide a detailed and precise spectrum, allowing for the accurate identification of the aforementioned vibrational modes. The data obtained from an FT-IR spectrum is summarized in Table 3.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C/C=N Stretch | 1400-1600 |

| C-H Bend (methyl) | ~1375 and ~1450 |

| C-Cl Stretch | < 800 |

| C-I Stretch | < 600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

For this compound (C₆H₅ClIN), the molecular ion peak [M]⁺ would be a key feature in the mass spectrum. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster. The [M]⁺ peak will be observed at m/z corresponding to the molecule with the ³⁵Cl isotope, and an [M+2]⁺ peak, approximately one-third the intensity of the [M]⁺ peak, will be present for the molecule containing the ³⁷Cl isotope. The presence of iodine (¹²⁷I) will shift the mass of the fragment ions significantly.

Fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for halogenated pyridines include the loss of the halogen atoms (as radicals) and cleavage of the pyridine ring. The loss of a methyl radical (•CH₃) from the molecular ion is also a plausible fragmentation pathway. Analysis of the m/z values of the resulting fragment ions can be used to piece together the structure of the original molecule.

A summary of key expected ions in the mass spectrum is provided in Table 4.

| Ion | Description |

| [M]⁺ and [M+2]⁺ | Molecular ion cluster showing the isotopic pattern of chlorine. |

| [M-Cl]⁺ | Loss of a chlorine radical. |

| [M-I]⁺ | Loss of an iodine radical. |

| [M-CH₃]⁺ | Loss of a methyl radical. |

| Pyridine ring fragments | Various smaller ions resulting from the cleavage of the ring. |

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the unambiguous verification of its elemental formula. measurlabs.com For this compound, the empirical formula is C₆H₅ClIN. sigmaaldrich.com HRMS can differentiate this formula from other potential combinations of atoms that might have the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places.

The exact mass is calculated by summing the masses of the most abundant isotopes of each element. The presence of chlorine and iodine, with their characteristic isotopic patterns, provides further confirmation. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while iodine is monoisotopic (¹²⁷I). jove.com This results in a distinctive isotopic pattern for the molecular ion (M⁺), with a primary peak (M) and a smaller peak at M+2. HRMS can resolve these isotopic peaks, and the measured mass and pattern must align with the theoretical values for C₆H₅ClIN to confirm the molecular formula. rsc.org

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound An interactive table detailing the expected high-resolution mass data.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₅ClIN | sigmaaldrich.com |

| Molecular Weight (Nominal) | 253 g/mol | sigmaaldrich.com |

| Monoisotopic Mass (for [C₆H₅³⁵ClIN]⁺) | 253.9257 Da | Calculated |

| Isotopic Pattern | M⁺ and M+2 peaks in ~3:1 ratio due to ³⁵Cl/³⁷Cl | jove.com |

Fragmentation Patterns for Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is formed, it becomes energetically unstable and breaks apart into smaller, charged fragments. libretexts.org The fragmentation pattern is predictable based on bond strengths within the molecule.

The carbon-iodine (C-I) bond is typically the weakest bond in such a molecule, making the loss of an iodine radical (•I) a primary and highly probable fragmentation pathway. jove.comdocbrown.info This would result in a prominent peak corresponding to the remaining chloromethylpyridine cation. Other likely fragmentations include the loss of a chlorine radical (•Cl) or a methyl radical (•CH₃). The analysis of the mass-to-charge ratios of these fragments helps to piece together the molecule's structure, confirming the identity and placement of the substituents. miamioh.edulibretexts.org

Table 2: Plausible Mass Spectrometry Fragmentation of this compound An interactive table showing potential fragments and their corresponding mass-to-charge ratios (m/z).

| Fragmentation Event | Resulting Ion Fragment | Formula of Ion | Expected m/z |

| Loss of Iodine radical | [M - I]⁺ | [C₆H₅ClN]⁺ | 126 |

| Loss of Chlorine radical | [M - Cl]⁺ | [C₆H₅IN]⁺ | 218 |

| Loss of Methyl radical | [M - CH₃]⁺ | [C₅H₂ClIN]⁺ | 238 |

| Loss of Iodine atom (as ion) | I⁺ | [I]⁺ | 127 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption Characteristics and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which induces electronic transitions from lower to higher energy molecular orbitals. libretexts.org For aromatic heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. youtube.com

The pyridine ring contains a conjugated π-electron system, leading to strong π → π* transitions, typically observed at shorter wavelengths (below 300 nm). lumenlearning.com The nitrogen atom in the pyridine ring also possesses a non-bonding pair of electrons (n-electrons). The excitation of one of these electrons to an antibonding π* orbital results in an n → π* transition. youtube.com These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. youtube.com

Table 3: General Electronic Transitions for Substituted Pyridines An interactive table summarizing the types of electronic transitions expected for this compound.

| Transition Type | Orbitals Involved | Relative Energy | Expected Wavelength Region |

| π → π | HOMO (π) → LUMO (π) | High | Shorter (UV) |

| n → π | HOMO (n) → LUMO (π) | Low | Longer (UV/Visible) |

Influence of Substituents on UV-Vis Spectra

The substituents on the pyridine ring—chloro, iodo, and methyl groups—significantly influence the UV-Vis absorption spectrum. researchgate.net These groups act as auxochromes, modifying the absorption maximum (λ_max) and the molar absorptivity (ε).

Both chlorine and iodine atoms possess lone pairs of electrons that can be donated to the aromatic ring through the resonance effect, while also withdrawing electron density through the inductive effect. The methyl group is a weak electron-donating group. The net effect of these substituents is an extension of the conjugation, which lowers the energy gap between the HOMO and LUMO. lumenlearning.com This results in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted pyridine. nih.govicm.edu.pl An increase in absorption intensity, known as a hyperchromic effect, is also commonly observed. researchgate.net The specific shifts depend on the interplay of the electronic effects of all three substituents. researchgate.net

X-ray Diffraction (XRD) and Crystallography

Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org Given that this compound is a solid at room temperature, with a reported melting point of 101-106 °C, it can be crystallized and analyzed by this technique. sigmaaldrich.compipzine-chem.com

By irradiating a single crystal of the compound with X-rays, a unique diffraction pattern is generated. libretexts.org Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact position of each atom (carbon, nitrogen, chlorine, and iodine) in the crystal lattice can be determined. acs.org This analysis provides unambiguous confirmation of the molecular structure and delivers precise data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals information about the crystal packing and any intermolecular interactions, such as halogen bonding or π-π stacking, that stabilize the solid-state structure. acs.orgmdpi.com

Crystal Packing and Intermolecular Interactions

In the case of this compound, the presence of both a chlorine and an iodine atom on the pyridine ring introduces the potential for significant halogen bonding. The iodine atom, being a better halogen bond donor than chlorine, is expected to form directional interactions with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring. This is due to the anisotropic distribution of electron density around the covalently bonded iodine, creating a region of positive electrostatic potential (a σ-hole) that can interact favorably with an electron-rich region on a neighboring molecule.

Other Advanced Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While a specific XPS spectrum for this compound is not published, the expected binding energies for its constituent elements can be inferred from data on related halogenated pyridine compounds. rsc.orgresearchgate.net

The core-level spectra of the heteroatoms are particularly informative. The N 1s spectrum is expected to show a primary peak characteristic of a pyridine nitrogen. In similar pyridinium (B92312) systems, this peak is observed in the range of 399-401 eV. researchgate.net The chemical environment, including halogen bonding with iodine from a neighboring molecule, can induce shifts in this binding energy. rsc.org

The halogen core levels will provide direct evidence of their presence and chemical state. The Cl 2p spectrum typically exhibits a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) due to spin-orbit coupling, with the Cl 2p₃/₂ peak for C-Cl bonds appearing around 200.5 eV. researchgate.net The I 3d spectrum also shows a spin-orbit split doublet (I 3d₅/₂ and I 3d₃/₂). In related structures where iodine participates in halogen bonding, these peaks have been observed, for instance, at approximately 620.65 eV and 632.15 eV, respectively. rsc.org A significant charge transfer from a Lewis base (like the pyridine nitrogen) to the iodine atom in a halogen bond can lead to a decrease in the iodine's core-level binding energy. rsc.org

The C 1s spectrum will be a complex envelope of peaks arising from the different carbon environments in the molecule: the methyl carbon, and the various aromatic carbons of the pyridine ring, which are influenced by the adjacent nitrogen and halogen substituents. Deconvolution of this region would be necessary to assign the individual carbon species.

Table 1: Estimated Core-Level Binding Energies for this compound based on Analogous Compounds

| Element | Orbital | Estimated Binding Energy (eV) | Notes |

| N | 1s | 399.0 - 401.0 | The exact value can be influenced by intermolecular interactions. researchgate.net |

| Cl | 2p₃/₂ | ~200.5 | Characteristic of a C-Cl bond on an aromatic ring. researchgate.net |

| I | 3d₅/₂ | ~620.7 | Can be lower if iodine is involved in strong halogen bonding. rsc.org |

| I | 3d₃/₂ | ~632.2 | Spin-orbit partner to the 3d₅/₂ peak. rsc.org |

| C | 1s | 284.5 - 286.0 | A complex region with multiple overlapping peaks from the methyl and aromatic carbons. |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the unoccupied electronic structure of a molecule. By exciting core electrons to unoccupied molecular orbitals, NEXAFS provides detailed information about the nature of these orbitals and the bonding environment of the absorbing atom.

For this compound, NEXAFS spectra at the C, N, Cl, and I K- or L-edges would be highly informative. While specific data for this compound is unavailable, extensive studies on pyridine provide a solid foundation for interpretation. researchgate.netresearchgate.net

The C K-edge spectrum is expected to be dominated by transitions from the C 1s core levels to the unoccupied π* and σ* orbitals of the pyridine ring. The lowest energy feature in the NEXAFS spectrum of pyridine is the C 1s → π* transition. researchgate.net In this compound, the non-equivalence of the carbon atoms due to the substituents will lead to a splitting of this transition, reflecting the different chemical shifts of the core levels. The electronegative chlorine and nitrogen atoms will shift the C 1s core levels of adjacent carbons to higher binding energies. researchgate.net

The N K-edge spectrum will similarly show a prominent 1s → π* transition, providing insight into the electronic structure around the nitrogen atom. The energy and intensity of this transition will be influenced by the inductive effects of the chloro, iodo, and methyl groups.

Higher energy features in the spectra, corresponding to transitions to σ* orbitals and Rydberg states, would provide information about the C-C, C-N, C-Cl, and C-I bond lengths and orientations, particularly when using polarized X-rays on oriented samples.

Table 2: Expected NEXAFS Transitions for this compound

| Absorption Edge | Transition | Probed Unoccupied Orbital | Expected Energy Range (eV) |

| C K-edge | C 1s → π | Lowest unoccupied molecular orbitals of the pyridine ring | ~285 - 287 |

| C K-edge | C 1s → σ | Unoccupied sigma orbitals associated with C-C, C-N, C-Cl, C-I bonds | >290 |

| N K-edge | N 1s → π | Lowest unoccupied molecular orbitals localized on the N atom and ring | ~400 - 402 |

| N K-edge | N 1s → σ | Unoccupied sigma orbitals associated with C-N bonds | >405 |

Applications of 2 Chloro 4 Iodo 3 Methylpyridine in Organic Synthesis

Building Block in Complex Molecular Architectures

2-Chloro-4-iodo-3-methylpyridine serves as a fundamental building block for the synthesis of more complex molecules. cymitquimica.comtcichemicals.com Its pyridine (B92270) core is a common motif in many biologically active compounds and functional materials.

The presence of two different halogen atoms on the pyridine ring makes this compound an excellent precursor for creating libraries of diverse compounds. cymitquimica.com By sequentially reacting at the iodo and chloro positions, a wide array of substituents can be introduced, leading to a large number of structurally related molecules. This approach is highly valuable in medicinal chemistry and materials science for screening and optimizing properties. For instance, the iodo group can be readily displaced through Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions, followed by modification at the chloro position. pipzine-chem.com

Pharmaceutical and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound's utility as an intermediate makes it a crucial component in the drug discovery and development pipeline. pipzine-chem.comnovasynorganics.com

This compound is frequently employed as a key intermediate in the synthesis of novel therapeutic agents. pipzine-chem.comnovasynorganics.com Its ability to participate in various coupling reactions allows for the construction of complex molecules with potential biological activity.

While specific examples directly starting from this compound are not extensively detailed in the provided search results, the synthesis of various heterocyclic compounds with anti-inflammatory properties often involves intermediates with similar functionalities. For example, the development of nonsteroidal anti-inflammatory agents (NSAIDs) has explored a wide range of heterocyclic scaffolds. nih.govnih.gov The synthesis of novel pyrazole (B372694) and 1,2,4-triazole (B32235) derivatives has shown promising anti-inflammatory activity, and the synthetic strategies often rely on halogenated heterocyclic precursors to build the final molecular framework. mdpi.commdpi.com The structural motifs present in this compound make it a plausible starting point for the synthesis of novel quinoline (B57606) derivatives, which have also been investigated as potential anti-inflammatory agents. epa.gov

In the field of oncology, the development of new anti-cancer agents is a major focus. Piperidine-containing compounds have shown therapeutic efficacy against various cancers. nih.gov The synthesis of complex molecules like 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which have been evaluated as potential anti-cancer agents, highlights the importance of chlorinated building blocks in generating novel therapeutic candidates. nih.govresearchgate.net Furthermore, the synthesis of novel pyranopyridine derivatives has yielded compounds with potent anticancer activity. researchgate.net The core structure of this compound provides a foundation upon which such complex heterocyclic systems can be built. The synthesis of metal complexes with pyridine-containing ligands has also been explored for their anticancer properties. nih.govnih.gov

Intermediate in Drug Discovery and Development

Antimicrobial Agents

The pyridine nucleus is a well-established pharmacophore in numerous antimicrobial agents. This compound provides a scaffold for the synthesis of novel pyridine derivatives with potential antimicrobial activity. nih.govresearchgate.net By functionalizing the pyridine ring through reactions at the chloro and iodo positions, chemists can generate libraries of compounds for screening against various bacterial and fungal pathogens. researchgate.net The synthesis of such derivatives often involves the introduction of other biologically active moieties to enhance the antimicrobial efficacy of the final compound. nih.gov

Potential Basis for New Drug Creation

The structural attributes of this compound make it a significant intermediate in the field of medicinal chemistry for the development of new drugs. wikipedia.org Its ability to participate in a variety of chemical reactions allows for the construction of molecular structures with specific biological activities, which is of great importance for drug discovery. wikipedia.org The compound serves as a starting material for the synthesis of complex molecules that can be evaluated for a wide range of therapeutic applications.

Late-Stage Functionalization of Complex Pharmaceuticals

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. This approach allows for the rapid generation of analogues with improved properties. The distinct reactivity of the two halogen atoms in this compound makes it a potentially valuable tool for LSF.

The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 4-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations. This sequential cross-coupling capability is highly advantageous in the synthesis of complex, multi-substituted pyridine derivatives.

Common cross-coupling reactions that can be employed with this compound in LSF include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyridine with an organoboron compound, enabling the formation of carbon-carbon bonds. libretexts.orgnih.gov

Sonogashira Coupling: This reaction couples the halo-pyridine with a terminal alkyne, creating a carbon-carbon triple bond. wikipedia.orgorganic-chemistry.org

These reactions, performed under mild conditions, are tolerant of a wide range of functional groups, making them suitable for the late-stage modification of complex pharmaceutical intermediates. wikipedia.org

Agrochemical Industry

The agrochemical industry relies on the development of effective and selective active ingredients to protect crops from pests and diseases. This compound serves as a key precursor in the synthesis of such compounds. wikipedia.org

Precursor for Herbicides and Pesticides

This halogenated pyridine is an important raw material for the preparation of a variety of pesticides, including insecticides, bactericides, and herbicides. wikipedia.org Its chemical structure can be modified through a series of reactions to produce agrochemicals with specific modes of action against target organisms. wikipedia.org

Contribution to Crop Protection Solutions

By enabling the synthesis of novel herbicidal and pesticidal compounds, this compound contributes to the development of effective crop protection solutions. wikipedia.org The resulting pesticides can exhibit significant control over specific pests, bacteria, or weeds, thereby helping to improve crop yields and quality. wikipedia.org

Materials Science

The unique electronic properties of the pyridine ring, combined with the presence of halogen atoms, make this compound a useful building block in materials science. wikipedia.org It can be used in the synthesis of functional materials with specific optical and electronic properties. wikipedia.org For instance, it can be incorporated into conjugated polymers, which are of interest for applications in electronic devices. wikipedia.orgsigmaaldrich.com

| Property | Value | Source |

| Chemical Formula | C₆H₅ClIN | biosynth.comsigmaaldrich.com |

| Molecular Weight | 253.47 g/mol | biosynth.com |

| Appearance | White to light yellow to light orange powder to crystal | google.com |

| Melting Point | 101-106 °C | sigmaaldrich.com |

| CAS Number | 153034-88-9 | biosynth.comsigmaaldrich.com |

Synthesis of Specialty Polymers and Coatings

While direct, large-scale application in commercial polymers and coatings is not extensively documented in publicly available research, the structure of this compound suggests its potential as a monomer or an additive in the synthesis of specialty polymers. The iodo group is a well-known participant in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity could be harnessed to incorporate the pyridine moiety into polymer backbones, potentially conferring properties such as thermal stability, altered solubility, and specific electronic characteristics.

The incorporation of the 2-chloro-3-methylpyridine (B94477) unit into a polymer chain could also influence the material's surface properties, adhesion, and resistance to degradation. In the field of coatings, such as antifouling paints, pyridine derivatives have been investigated as biocides. scispace.com Although this compound is not specifically listed as a current biocide, its structural similarity to other active compounds suggests a potential area for research and development. scispace.com

Potential in Creating Special Materials

The most significant potential for this compound in materials science lies in the creation of special functional materials, particularly those with applications in electronics. pipzine-chem.com The compound is noted for its potential use in the preparation of optoelectronic materials. pipzine-chem.com This is largely due to its ability to act as a building block for larger, conjugated systems. The pyridine ring, being an electron-deficient aromatic system, can be combined with electron-rich moieties through cross-coupling reactions at the C-I bond to create donor-acceptor structures. These types of structures are fundamental to the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.

The chlorine atom at the 2-position and the methyl group at the 3-position can further be used to fine-tune the electronic properties and the solid-state packing of the resulting materials, which are critical factors for device performance. The steric hindrance provided by the methyl group can influence the planarity of the final molecule, affecting its electronic and photophysical properties.

Reagent in Chemical Research and Development

In the realm of chemical research and development, this compound is a valuable reagent and building block. pipzine-chem.comcymitquimica.com Its utility stems from the differential reactivity of the carbon-iodine and carbon-chlorine bonds. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for selective functionalization at the 4-position of the pyridine ring, leaving the 2-position available for subsequent transformations.

For instance, a Suzuki coupling reaction could be performed to introduce a new aryl or heteroaryl group at the 4-position. The remaining chloro group at the 2-position could then be subjected to a nucleophilic aromatic substitution reaction, allowing for the introduction of a wide range of nucleophiles, such as amines, alkoxides, or thiolates. pipzine-chem.com This stepwise functionalization provides a powerful tool for creating diverse libraries of substituted pyridine compounds for screening in drug discovery and materials science research. pipzine-chem.com

The compound is classified as a heterocyclic building block and is utilized in the synthesis of other complex heterocycles, including various pyridines, ketones, and acid derivatives. biosynth.comtcichemicals.com Its role as a scalable, dehydroalanine (B155165) derivative has also been noted. biosynth.com

Below is a table summarizing the key properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClIN | sigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 253.47 g/mol | sigmaaldrich.comsynquestlabs.com |

| Appearance | White to light yellow to light orange powder to crystal | cymitquimica.comtcichemicals.com |

| Melting Point | 101-106 °C | sigmaaldrich.com |

| Assay | >97% | sigmaaldrich.comsynquestlabs.com |

| Solubility | Soluble in Toluene | chemicalbook.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of 2-chloro-4-iodo-3-methylpyridine is largely dictated by the interplay of its substituents: the electron-donating methyl group and the two different halogen atoms at positions 2 and 4. The iodine atom, being an excellent leaving group, readily participates in nucleophilic substitution reactions, especially in the presence of a base or catalyst. pipzine-chem.com The chlorine atom offers a secondary site for reaction under different conditions. pipzine-chem.com

Future research will likely focus on developing novel catalytic systems to precisely control the regioselectivity of these reactions. This includes the design of sophisticated transition-metal catalysts (e.g., Palladium, Copper, Nickel-based) for cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. The goal is to selectively activate either the C-I or the C-Cl bond, allowing for the sequential and controlled introduction of different functional groups.

Furthermore, exploring reaction pathways beyond standard cross-coupling is a promising area. This could involve investigating C-H activation at the unsubstituted positions of the pyridine (B92270) ring or exploring novel cycloaddition and ring-transformation reactions to build more complex heterocyclic scaffolds from this versatile starting material.

Table 1: Potential Cross-Coupling Reactions for Investigation

| Reaction Name | Reactant Type | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Boronic acids/esters | Aryl- or heteroaryl-substituted methylpyridines |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted methylpyridines |

| Heck Coupling | Alkenes | Alkenyl-substituted methylpyridines |

| Buchwald-Hartwig | Amines, amides | Amino- or amido-substituted methylpyridines |

Investigation of Biological Activity and Structure-Activity Relationships (SAR)

This compound is recognized as a crucial intermediate in medicinal chemistry, notably in the preparation of protein kinase inhibitors like ERK2 inhibitors. pipzine-chem.comgoogle.com This established utility provides a strong impetus for further investigation into the biological activities of its derivatives.

A systematic approach to synthesizing libraries of new analogues is a key future direction. By systematically varying the substituents at the 2- and 4-positions, researchers can conduct comprehensive Structure-Activity Relationship (SAR) studies. This involves reacting the parent compound with a diverse range of nucleophiles, such as amines, alcohols, and thiols, to generate a wide array of derivatives. pipzine-chem.com These new compounds can then be screened against a broad panel of biological targets, including various kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in different diseases. The insights gained from these SAR studies will be invaluable for designing next-generation therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Development of Advanced Computational Models for Prediction of Reactivity and Selectivity

Modern computational chemistry offers powerful tools to predict and understand chemical reactivity, which can significantly accelerate the discovery of new applications for this compound. The reactivity of the molecule is influenced by a delicate balance of electronic and steric effects. pipzine-chem.com The electron-donating methyl group affects the electron density of the pyridine ring, while the differing electronegativity and size of the chlorine and iodine atoms, along with steric hindrance, dictate the accessibility and reactivity of the substitution sites. pipzine-chem.com

Future research should focus on developing sophisticated computational models, such as those based on Density Functional Theory (DFT), to accurately predict the outcomes of various reactions. These models can be used to:

Calculate the relative activation energies for substitution at the C-Cl versus the C-I bond under different catalytic conditions.

Predict the regioselectivity of electrophilic substitution on the pyridine ring.

Model the interaction of the molecule with catalyst active sites to guide the design of more efficient and selective catalysts.

Simulate the docking of its derivatives into the active sites of biological targets to pre-select promising candidates for synthesis, thereby streamlining the drug discovery process.

Sustainable Synthesis and Industrial Scale-Up Innovation